N,N-dibutyl-2-iodobenzamide
Description
N,N-Dibutyl-2-iodobenzamide is a benzamide derivative featuring an iodine substituent at the 2-position of the aromatic ring and two butyl groups attached to the nitrogen atom. Key properties of these compounds depend on substituent positioning, alkyl chain length, and electronic effects of the aromatic ring .
Properties
Molecular Formula |
C15H22INO |
|---|---|
Molecular Weight |
359.25 g/mol |
IUPAC Name |
N,N-dibutyl-2-iodobenzamide |
InChI |
InChI=1S/C15H22INO/c1-3-5-11-17(12-6-4-2)15(18)13-9-7-8-10-14(13)16/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
CLFVGXCTQGJSJC-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1I |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Insights :
- Iodo Position: The 2-iodo configuration (as in this compound) may hinder melanin binding compared to 4-iodo derivatives like BZA, which show higher melanoma uptake .
- Aromatic Modifications : Additional substituents (e.g., methoxy, acetamido) on the benzamide ring enhance metabolic stability and tumor retention in analogs like compound 6 from .
Tumor Uptake and Excretion
- BZA (4-Iodo): Achieves 4–23.2% ID/g in murine melanoma at 6 hours post-injection due to slow urinary excretion .
- This compound (Hypothesized) : The dibutyl groups may prolong blood circulation but could reduce tumor specificity if bulky substituents impede tissue penetration.
- Compound 6 () : Features a 5-iodo-2-methoxy-4-acetamido group, achieving 23.2% ID/g uptake, highlighting the importance of electron-withdrawing substituents for stability .
Metabolic Stability
- BZA : Rapidly clears from blood but retains high tumor-to-background ratios (tumor/blood = 37 at 24 hours) .
- Polar vs. Nonpolar Derivatives: Hydrophilic groups (e.g., hydroxyphenyl in ) may accelerate excretion, while lipophilic dibutyl groups could enhance tissue retention .
Receptor Binding and Mechanism of Action
- Melanoma Targeting: BZA and analogs localize in melanin granules, independent of sigma-receptor binding . In contrast, 4-[¹²⁵I]BP () targets sigma receptors in breast cancer with high affinity (Kᵢ = 26 nM) .
Clinical and Preclinical Efficacy
- BZA in Clinical Trials: Demonstrated 81% sensitivity and 100% specificity in detecting melanoma metastases in a Phase II trial .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
